1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene
Description
1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butoxy chain ending with a methoxyphenoxy group
Properties
IUPAC Name |
1-iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJMMWQSFFMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(3-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 3-methoxyphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the benzene ring. This can be achieved by reacting the intermediate with iodine and a suitable oxidizing agent like potassium iodate in an acidic medium.
Coupling Reaction: Finally, the iodinated intermediate is coupled with 4-(3-methoxyphenoxy)butanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and butoxy groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving aromatic ethers.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-phenoxybenzene: Similar structure but lacks the butoxy and methoxy groups.
4-Iododiphenylether: Another related compound with a simpler structure.
3-(4-Methoxyphenoxy)-1-iodopropane: Similar but with a shorter propyl chain instead of butyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
